1-(3-Bromooxolan-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-Bromooxolan-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of 1-(3-Bromooxolan-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Fluorination: The fluorine atom is introduced into the pyrimidine ring using fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The formation of the oxolane ring is achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial production methods may involve optimization of these steps to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Bromooxolan-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the oxolane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1-(3-Bromooxolan-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromooxolan-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-Bromooxolan-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromooxolan-2-yl)-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromooxolan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63883-05-6 |
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Molecular Formula |
C8H8BrFN2O3 |
Molecular Weight |
279.06 g/mol |
IUPAC Name |
1-(3-bromooxolan-2-yl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8BrFN2O3/c9-4-1-2-15-7(4)12-3-5(10)6(13)11-8(12)14/h3-4,7H,1-2H2,(H,11,13,14) |
InChI Key |
YLCAQZSMXPETMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1Br)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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